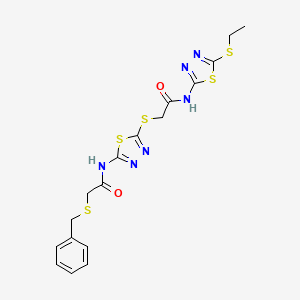![molecular formula C16H13NO5 B2715607 [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 953008-14-5](/img/structure/B2715607.png)
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring and a furan-2-carboxylate moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of nitrile oxides with olefins or alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include phenolic derivatives, isoxazoline derivatives, and various substituted furan-2-carboxylates .
Applications De Recherche Scientifique
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals.
Mécanisme D'action
The mechanism of action of [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains a bromophenyl and hydroxyphenyl group instead of a methoxyphenyl group.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a triazole ring instead of an isoxazole ring and an ethoxyphenyl group.
Uniqueness: [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is unique due to the combination of its isoxazole and furan-2-carboxylate moieties, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-19-13-6-4-11(5-7-13)15-9-12(17-22-15)10-21-16(18)14-3-2-8-20-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDVHLXVQKHPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)
![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)
![1-[3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2715528.png)
![3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2715529.png)

![N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2715535.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2715537.png)
![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)
![1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2715541.png)

![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide](/img/structure/B2715544.png)

![2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile](/img/structure/B2715547.png)
